Benzoic acid, 3,3',3''-methylidynetris[6-hydroxy-5-methyl-
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Overview
Description
Benzoic acid, 3,3’,3’'-methylidynetris[6-hydroxy-5-methyl-] is a complex organic compound with a unique structure that includes multiple hydroxyl and methyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,3’,3’‘-methylidynetris[6-hydroxy-5-methyl-] typically involves multi-step organic reactions. One common method includes the condensation of 3,3’,3’'-methylidynetris[6-hydroxy-5-methyl-]benzaldehyde with benzoic acid under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid, and the temperature is maintained at around 100-150°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,3’,3’'-methylidynetris[6-hydroxy-5-methyl-] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Benzoic acid, 3,3’,3’'-methylidynetris[6-hydroxy-5-methyl-] has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3,3’,3’'-methylidynetris[6-hydroxy-5-methyl-] involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s aromatic structure allows it to interact with DNA and proteins, influencing gene expression and protein function.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3-hydroxy-, methyl ester: Similar structure but with a single hydroxyl group and a methyl ester group.
Benzoic acid, 3-methyl-: Contains a methyl group but lacks the multiple hydroxyl groups.
3-Hydroxy-2-methylbenzoic acid: Similar hydroxyl and methyl substitution pattern but different overall structure.
Uniqueness
Benzoic acid, 3,3’,3’'-methylidynetris[6-hydroxy-5-methyl-] is unique due to its multiple hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
129749-43-5 |
---|---|
Molecular Formula |
C25H22O9 |
Molecular Weight |
466.4 g/mol |
IUPAC Name |
5-[bis(3-carboxy-4-hydroxy-5-methylphenyl)methyl]-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C25H22O9/c1-10-4-13(7-16(20(10)26)23(29)30)19(14-5-11(2)21(27)17(8-14)24(31)32)15-6-12(3)22(28)18(9-15)25(33)34/h4-9,19,26-28H,1-3H3,(H,29,30)(H,31,32)(H,33,34) |
InChI Key |
PLBNGKSYVOQQDX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1O)C(=O)O)C(C2=CC(=C(C(=C2)C)O)C(=O)O)C3=CC(=C(C(=C3)C)O)C(=O)O |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)C(C2=CC(=C(C(=C2)C)O)C(=O)O)C3=CC(=C(C(=C3)C)O)C(=O)O |
129749-43-5 | |
Origin of Product |
United States |
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